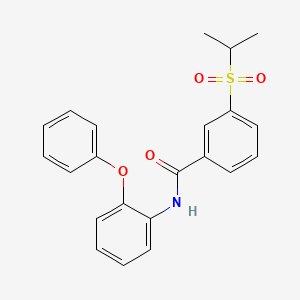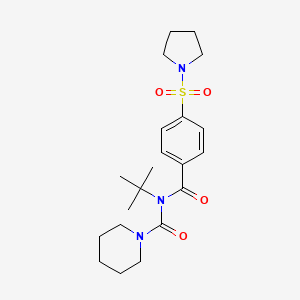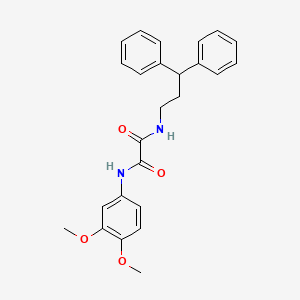
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-Dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide, also known as DMDPE, is a synthetic compound which has been used in scientific research for many years. It has a wide range of applications, from drug development to biochemical and physiological studies. DMDPE is a versatile compound with a wide range of properties and potential applications.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide has been used in a wide range of scientific research applications, including drug development, biochemical and physiological studies, and laboratory experiments. It has been used to investigate the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. It has also been used to study the structure and function of proteins, enzymes, and other biological molecules.
Mécanisme D'action
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide is a highly lipophilic compound, meaning it is able to penetrate cell membranes and interact with intracellular targets. It has been shown to interact with various enzymes, receptors, and other proteins, leading to changes in their activity or structure. It has also been shown to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to alter the activity of enzymes, receptors, and other proteins, leading to changes in their structure and function. It has also been shown to affect gene expression, leading to changes in the expression of certain genes. Additionally, N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide has been shown to have an effect on the immune system, leading to changes in the production of cytokines and other immune mediators.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide has several advantages for use in laboratory experiments. It is highly lipophilic, making it easy to penetrate cell membranes and interact with intracellular targets. It is also relatively stable, making it suitable for long-term storage and use. Additionally, N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide is relatively inexpensive and can be easily synthesized.
However, there are also some limitations to the use of N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide in laboratory experiments. It is a relatively large molecule, making it difficult to penetrate cell membranes. Additionally, it has been shown to interact with a wide range of proteins and enzymes, making it difficult to predict its effects on a given system.
Orientations Futures
There are a number of potential future directions for the use of N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide in scientific research. It could be used to investigate the mechanism of action of new drugs, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used to study the structure and function of proteins, enzymes, and other biological molecules. It could also be used to investigate the effects of N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide on gene expression, leading to a better understanding of the molecular basis of disease. Finally, N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide could be used to investigate the effects of various compounds on the immune system, leading to a better understanding of the role of the immune system in disease.
Méthodes De Synthèse
N-(2,5-dimethoxyphenyl)-N'-(diphenylmethyl)ethanediamide can be synthesized by a variety of methods, including the reaction of 2,5-dimethoxyphenylacetic acid with diphenylmethylenediamine in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The product is isolated by extraction with a suitable organic solvent, followed by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
N'-benzhydryl-N-(2,5-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-28-18-13-14-20(29-2)19(15-18)24-22(26)23(27)25-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIFBZAGMXCXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzhydryl-N2-(2,5-dimethoxyphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide](/img/structure/B6485063.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6485075.png)
![N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6485077.png)


![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6485093.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B6485099.png)



![1-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide](/img/structure/B6485142.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B6485153.png)
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6485156.png)